Dalbinol

hepatocellular carcinoma normal cell cytotoxicity therapeutic window

Dalbinol (CAS 41993-79-7, C23H22O8, MW 426.42) is a naturally occurring 12a-hydroxyrotenoid first isolated from Dalbergia latifolia seeds and subsequently identified in Amorpha fruticosa L. Belonging to the rotenoid subclass of isoflavonoids within the phenylpropanoid and polyketide superclass, dalbinol is characterized by a 12a-hydroxyl group that distinguishes it structurally from the prototypical rotenoid rotenone.

Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
Cat. No. B15544801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbinol
Molecular FormulaC23H22O8
Molecular Weight426.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m0/s1
InChIKeyMYQAATJJIDGOMQ-GRWTVWFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dalbinol for Cancer Research: A 12a-Hydroxyrotenoid with Quantified Selectivity Advantages Over Rotenone


Dalbinol (CAS 41993-79-7, C23H22O8, MW 426.42) is a naturally occurring 12a-hydroxyrotenoid first isolated from Dalbergia latifolia seeds and subsequently identified in Amorpha fruticosa L. [1][2]. Belonging to the rotenoid subclass of isoflavonoids within the phenylpropanoid and polyketide superclass, dalbinol is characterized by a 12a-hydroxyl group that distinguishes it structurally from the prototypical rotenoid rotenone [3][4]. Unlike rotenone—a well-known mitochondrial complex I inhibitor associated with neurotoxicity—dalbinol exerts anti-proliferative activity primarily through ubiquitin–proteasome-mediated degradation of β-catenin, thereby suppressing Wnt/β-catenin signaling in cancer cells [1].

Why Rotenone or Deguelin Cannot Substitute for Dalbinol in Wnt/β-Catenin-Targeted Research


Despite sharing a rotenoid backbone, dalbinol diverges critically from its closest analogs in both mechanism and safety profile. Rotenone and deguelin exert cytotoxicity predominantly through inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a mechanism linked to neurotoxicity and narrow therapeutic windows [1]. Dalbinol instead targets the Wnt/β-catenin signaling axis via ubiquitin–proteasome-mediated β-catenin degradation, a pathway implicated in hepatocellular carcinoma, colorectal cancer, and other malignancies with aberrant Wnt activation [2][3]. This mechanistic divergence is quantitatively reflected in a >4-fold reduction in cytotoxicity toward normal hepatic cells compared to rotenone, and superior activity against Adriamycin-resistant cancer cells where standard chemotherapy fails [2]. Generic substitution with rotenone or deguelin would therefore introduce confounding mitochondrial toxicity and fail to recapitulate dalbinol's Wnt-pathway-specific pharmacology.

Dalbinol: Head-to-Head Quantitative Differentiation Evidence Against Rotenone, Adriamycin, and In-Class Rotenoids


Dalbinol vs. Rotenone: 4.3-Fold Lower Cytotoxicity to Normal Hepatocytes (LO2 Cells)

In a direct head-to-head comparison using the CCK-8 assay on the immortalized normal hepatic cell line LO2, dalbinol demonstrated significantly lower cytotoxicity than its closest structural analog rotenone [1]. The study exposed LO2 cells to each compound for 68 hours and measured viability. Dalbinol exhibited an IC50 of 16.8 μM, while rotenone showed an IC50 of 3.92 μM—representing a 4.3-fold greater cytotoxic safety margin for dalbinol on non-malignant hepatocytes. The authors attributed this difference to the 12a-hydroxyl group of dalbinol, which alters its spatial conformation relative to rotenone [1]. This quantitative selectivity advantage is critical for researchers requiring a rotenoid that discriminates between malignant and normal hepatic tissue.

hepatocellular carcinoma normal cell cytotoxicity therapeutic window rotenoid selectivity

Dalbinol vs. Adriamycin: Superior Anti-Proliferative Activity in Drug-Resistant HCC Cells (HepG2/ADM)

In a direct head-to-head comparison against the clinical first-line chemotherapeutic Adriamycin (doxorubicin), dalbinol demonstrated a pronounced advantage in the Adriamycin-resistant HCC cell line HepG2/ADM [1]. Using CCK-8 viability assays after 72-hour treatment, dalbinol achieved an IC50 of 1.7 μM in HepG2/ADM cells, whereas Adriamycin required 4.4 μM—making dalbinol 2.6-fold more potent in the resistant line. In contrast, Adriamycin was more potent in drug-sensitive HepG2 cells (IC50 0.06 μM vs. dalbinol's 0.6 μM) and in Huh7 cells (IC50 0.02 μM vs. 5.5 μM), consistent with its established sensitivity profile. The authors concluded that dalbinol may selectively overcome Adriamycin resistance [1], a property of substantial value for researchers studying chemoresistance mechanisms or developing combination strategies.

drug resistance hepatocellular carcinoma Adriamycin resistance P-glycoprotein

Mechanism-of-Action Differentiation: Dalbinol Targets Wnt/β-Catenin Degradation, Not Mitochondrial Complex I

Dalbinol's anti-cancer mechanism is fundamentally distinct from that of rotenone and deguelin, which are established mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitors [2]. The Oncotarget study demonstrated that dalbinol reduces total β-catenin, Dvl-2, Dvl-3, phospho-GSK-3β (Ser9), Cyclin D1, and c-Myc protein levels in HepG2, HepG2/ADM, and Huh7 cells within 24 hours [1]. Crucially, dalbinol shortened the half-life of β-catenin in cycloheximide (CHX)-chase experiments (5 μM dalbinol, 2 h pretreatment), and the proteasome inhibitor MG132 (0.5 μM) reversed dalbinol-mediated β-catenin degradation, confirming a ubiquitin–proteasome-dependent mechanism [1]. Co-immunoprecipitation further revealed that dalbinol enhanced the interaction between β-TrCP (E3 ubiquitin ligase) and β-catenin [1]. This contrasts with rotenone/deguelin, whose anti-cancer effects depend on complex I inhibition, oxygen consumption decrease, and subsequent ROS-mediated apoptosis [2]. Researchers targeting Wnt/β-catenin-driven cancers should select dalbinol over rotenone or deguelin to avoid mitochondrial off-target effects.

Wnt signaling β-catenin degradation ubiquitin-proteasome pathway mitochondrial complex I rotenoid mechanism

Dalbinol Anti-Proliferative Activity in Human Colorectal Cancer HCT116 Cells: Quantitative Time-Dependency

An independent study evaluated dalbinol against the human colorectal carcinoma cell line HCT116 using MTT assays [1]. Dalbinol inhibited HCT116 proliferation in a dose- and time-dependent manner, with IC50 values of 4.8 ± 0.53 μM at 24 h, 2.5 ± 0.43 μM at 48 h, and 0.6 ± 0.22 μM at 72 h. The study further demonstrated that dalbinol increased intracellular ROS levels and induced apoptosis via the Dvl/GSK-3β/β-catenin signaling axis, downregulating Bcl-2 and Mcl-1 while upregulating Bax and Bim [1]. Although no direct comparator compound was tested in the same study, the 72-hour IC50 of 0.6 μM in HCT116 is comparable to dalbinol's activity in HepG2 cells (0.6 μM) [2], suggesting consistent Wnt/β-catenin-dependent potency across cancer types. This cross-cancer reproducibility strengthens the procurement case for dalbinol as a multi-indication Wnt-pathway probe.

colorectal cancer HCT116 time-dependent IC50 ROS-mediated apoptosis Wnt/β-catenin

Structural Determinant of Differential Activity: The 12a-Hydroxyl Group of Dalbinol

Dalbinol belongs to the 12a-hydroxyrotenoid subclass (FLIFHX), characterized by a hydroxyl substituent at the 12a position of the rotenoid tetrahydrochromeno[3,4-b]chromene scaffold [1]. The Oncotarget study explicitly speculates that 'the 12a-hydroxyl group causes the space conformation of dalbinol to differ from that of rotenone,' linking this structural feature to its reduced normal-cell cytotoxicity (dalbinol IC50 16.8 μM vs. rotenone IC50 3.92 μM on LO2 cells) [2]. This structural distinction is also present in other 12a-hydroxyrotenoids such as dalbin (dalbinol O-glucoside) and 12-dihydrodalbinol, but pharmacological data for these analogs remain sparse [3]. The 12a-hydroxyl group thus represents a structural handle that correlates with the functional differentiation from rotenone—namely, Wnt/β-catenin degradation versus mitochondrial complex I inhibition—and may influence target engagement or metabolic stability.

structure-activity relationship 12a-hydroxyrotenoid spatial conformation rotenoid scaffold

Dalbinol: Evidence-Driven Research and Procurement Application Scenarios


Hepatocellular Carcinoma Research with Aberrant Wnt/β-Catenin Activation

Dalbinol is the rotenoid of choice for HCC studies where the experimental objective is to interrogate Wnt/β-catenin-dependent proliferation without mitochondrial complex I interference. As demonstrated in HepG2 (IC50 0.6 μM), HepG2/ADM (IC50 1.7 μM), and Huh7 (IC50 5.5 μM) cells, dalbinol suppresses β-catenin, Dvl-2/3, phospho-GSK-3β (Ser9), Cyclin D1, and c-Myc within 24 hours [1]. Its 4.3-fold lower cytotoxicity toward normal LO2 hepatocytes compared to rotenone (IC50 16.8 μM vs. 3.92 μM) [1] makes it suitable for co-culture models requiring discrimination between malignant and normal hepatic compartments. Researchers should prioritize dalbinol over rotenone or deguelin when Wnt-pathway integrity is the primary readout.

Adriamycin-Resistance Mechanism Dissection and Combination Therapy Screening

Dalbinol's 2.6-fold greater potency in Adriamycin-resistant HepG2/ADM cells (dalbinol IC50 1.7 μM vs. Adriamycin IC50 4.4 μM) [1] positions it as a unique tool for studying chemoresistance reversal. Unlike Adriamycin, which loses efficacy in the resistant line, dalbinol maintains activity through a distinct mechanism—ubiquitin–proteasome-mediated β-catenin degradation—bypassing P-glycoprotein efflux and other resistance pathways. This makes dalbinol suitable for combination-index studies with Adriamycin or other chemotherapeutics, where the objective is to determine whether Wnt-pathway suppression can re-sensitize resistant cells. Procurement should be considered for any laboratory systematically profiling resistance-modifying agents.

Colorectal Cancer Wnt/β-Catenin Pathway Probing with ROS-Mechanism Coupling

For colorectal cancer models, dalbinol offers a time-dependent potency profile in HCT116 cells: IC50 values decline from 4.8 μM (24 h) to 2.5 μM (48 h) to 0.6 μM (72 h) [2]. Its dual ability to elevate intracellular ROS and suppress Dvl/GSK-3β/β-catenin signaling—confirmed by Western blot downregulation of Dvl-2, p-GSK-3β (Ser9), total and nuclear β-catenin, c-Myc, and Survivin [2]—makes it suitable for studies investigating the intersection of redox biology and Wnt signaling in gastrointestinal cancers. The 72-hour sub-micromolar potency (0.6 μM) matches that observed in HepG2 cells [1], supporting cross-indication experimental designs.

Rotenoid Structure-Activity Relationship (SAR) and Chemical Biology Probe Development

As the best-characterized 12a-hydroxyrotenoid with quantitative pharmacological differentiation from rotenone, dalbinol serves as a key scaffold for SAR programs aiming to decouple Wnt/β-catenin inhibition from mitochondrial complex I toxicity. The 12a-hydroxyl group, correlated with a 4.3-fold reduction in normal-cell cytotoxicity [1], represents a synthetic handle for derivatization. Dalbinol can be procured as a reference standard for natural product libraries screening rotenoid chemotypes, or as a starting material for semi-synthetic modification to optimize selectivity, solubility (XlogP = 2.1), or metabolic stability. Its well-defined CAS number (41993-79-7) and established isolation protocols from Amorpha fruticosa seeds facilitate reproducible sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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